molecular formula C14H19Cl2N3O2S B1672585 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride CAS No. 108930-17-2

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride

Katalognummer B1672585
CAS-Nummer: 108930-17-2
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: OARGPFMFRLLKPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride is a chemical compound with the empirical formula C13H17Cl2N3O2S and a molecular weight of 350.26 . It is a solid substance .


Synthesis Analysis

The synthesis of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride and its analogues has been studied as inhibitors of Mycobacterium tuberculosis IMPDH . The structure-activity relationship around the compound was explored by synthesizing and evaluating the inhibitory activity of analogues against M. tuberculosis IMPDH in biochemical and whole-cell assays .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is sulfonylated at one nitrogen with an isoquinoline .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 350.26 g/mol . The SMILES string representation of the molecule is [H]Cl. [H]Cl.O=S (C1=CC=CC2=C1C=CN=C2) (N3CCNCC3)=O .

Wissenschaftliche Forschungsanwendungen

Modulation of Vascular Actions and Cerebral Vasospasm

HA1077 has been identified as a calcium antagonist with anti-vasospastic properties, effectively antagonizing endothelin-induced contraction of canine basilar arterial strips in vitro and in vivo. This suggests its potential application in the treatment of cerebral vasospasm, particularly relevant to conditions such as subarachnoid hemorrhage (Asano et al., 1990).

Inhibition of Protein Kinase C (PKC)

The compound has been widely utilized due to its ability to inhibit cyclic AMP- and cyclic GMP-dependent protein kinases and protein kinase C at roughly equal concentrations. This suggests its utility in research focused on cellular signaling pathways involving these kinases, although variations in its structure and biological activities depending on the commercial source have been noted (Quick et al., 1992).

Antagonism of P2X7 Nucleotide Receptor

Its derivatives have been shown to potently inhibit the human lymphocyte P2Z receptor, sharing functional characteristics with the cloned P2X7 nucleotide receptor. This highlights its application in studies investigating ATP-gated cation channels and their role in immune responses (Humphreys et al., 1998).

Modulation of Cellular Differentiation

HA1077 has been reported to modulate differentiation-related parameters in human colon adenocarcinoma cells, affecting cellular morphology, proliferation, and the expression of specific differentiation markers. This suggests its potential in studies related to cancer biology and the regulation of cellular differentiation (Chakrabarty et al., 1992).

Neuroprotection and Apoptosis Inhibition

Isoquinolinesulfonamide kinase inhibitors, including HA1077, have demonstrated the capability to prevent different types of apoptosis in primary cultures of cerebellar granule neurons. This points to its application in neuroprotection research and the development of therapeutic strategies against neurodegenerative diseases (Cagnoli et al., 1996).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Eigenschaften

IUPAC Name

5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARGPFMFRLLKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910929
Record name 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride

CAS RN

108930-17-2
Record name 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Reactant of Route 3
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Reactant of Route 4
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Reactant of Route 5
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Reactant of Route 6
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride

Citations

For This Compound
380
Citations
TK Howcroft, RR Lindquist - Biochemical and biophysical research …, 1991 - Elsevier
Phorbol 12-myristate 13-acetate (PMA) induces the cytolytic T lymphocyte (CTL) clone 4D (H-2 b anti-H-2 d ) to promiscuously kill the inappropriate target EL-4 (H-2 b ). The protein …
Number of citations: 3 www.sciencedirect.com
Y Sakurai, C Hirata, Y Onishi, Y Tanimoto… - IUBMB …, 1997 - Wiley Online Library
(5‐Isoquinolinesulfonyl)‐2‐methylpiperazine hydrochloride (H‐7), an inhibitor of protein kinases, has been shown to inhibit the thymocyte apoptosis induced by various apoptogenic …
Number of citations: 5 iubmb.onlinelibrary.wiley.com
RE Martell, RU Simpson, T Hsu - Biochemical pharmacology, 1988 - Elsevier
HL-60 promyelocytic leukemia cells were induced to differentiate by 1,25-dihydroxyvitamin D 3 (calcitriol) into mature monocytes. Differentiation was assessed by nitro blue tetrazolium …
Number of citations: 28 www.sciencedirect.com
H Kido, N Fukusen, N Katunuma - Biochemical and biophysical research …, 1987 - Elsevier
Induction of tyrosine aminotransferase by glucocorticoid in rat hepatocytes was inhibited concentration-dependently by 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-…
Number of citations: 28 www.sciencedirect.com
TA Steele, Z Brahmi - Journal of immunology (Baltimore, Md.: 1950), 1988 - journals.aai.org
Recent evidence has demonstrated a protein kinase C (PKC)-dependent step in cytotoxic T lymphocyte activation. Here, we examined the influence of PKC in the lytic response of …
Number of citations: 40 journals.aai.org
M Ito, F Tanabe, A Sato, Y Takami, S Shigeta - International journal of …, 1988 - Elsevier
A potent inhibitor of protein kinase C(PKC),1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7), dose-dependently inhibited natural killer (NK) activity in large granular …
Number of citations: 17 www.sciencedirect.com
H Karaki, H Ozaki, M Hori, M Mitsui-Saito… - Pharmacological …, 1997 - ASPET
Contraction of smooth muscle is regulated by the cytosolic Ca2+ level ([Ca2+] i) b, and the sensitivity to Ca2+ of the contractile elements in response to changes in the environment …
Number of citations: 114 pharmrev.aspetjournals.org
M Ito, A Sato, K Hirabayashi, F Tanabe, S Shigeta… - Antiviral research, 1988 - Elsevier
Glycyrrhizin (GL) achieved a dose-dependent inhibition of the replication of human immunodeficiency virus type 1 (HIV-1) in MOLT-4 (clone No. 8) cells within the concentration range …
Number of citations: 291 www.sciencedirect.com
Y Kitajima, S Inoue, S Nagao, K Nagata, H Yaoita… - Cancer research, 1988 - AACR
The present study was performed to investigate involvement of protein kinase C in the biphasic effects of 12-O-tetradecanoylphorbol-13-acetate (TPA) on cell morphology in low calcium …
Number of citations: 97 aacrjournals.org
M Tsuda, K Ono, N Katayama, Y Yamagata… - Neuroscience …, 1989 - Elsevier
The protein kinase inhibitor H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride) or staurosporine was found to induce neurite outgrowth from mouse neuroblastoma …
Number of citations: 43 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.